2-Amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 339336-51-5
Cat. No.: VC15493765
Molecular Formula: C23H22N4O3S
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339336-51-5 |
|---|---|
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 2-amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C23H22N4O3S/c1-13-7-8-31-21(13)19-16(12-24)22(25)26(14-5-4-6-15(9-14)27(29)30)17-10-23(2,3)11-18(28)20(17)19/h4-9,19H,10-11,25H2,1-3H3 |
| Standard InChI Key | AFWKZIHGAOSTFX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a hexahydroquinoline scaffold fused with a cyclohexenone ring, substituted at positions 1, 3, 4, and 7. Key structural elements include:
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A 3-nitrophenyl group at position 1, contributing electron-withdrawing effects.
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A 3-methylthiophene moiety at position 4, enhancing lipophilicity.
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A cyano group at position 3, enabling hydrogen bonding interactions.
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Two methyl groups at position 7, influencing steric bulk and conformational stability .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 339336-51-5 | |
| Molecular Formula | C23H22N4O3S | |
| Molecular Weight | 434.5 g/mol | |
| IUPAC Name | 2-amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile | |
| Canonical SMILES | CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)N+[O-])N)C#N |
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound is unavailable, related hexahydroquinoline derivatives exhibit sofa conformations in cyclohexene rings and flattened boat conformations in pyran systems . Infrared (IR) spectra of analogs show characteristic peaks for NH2 (~3375 cm⁻¹), C=O (~1677 cm⁻¹), and CN (~2187 cm⁻¹) . Nuclear magnetic resonance (NMR) data for similar compounds reveal proton environments consistent with quinoline hydrogens (δ 6.5–8.5 ppm) and methyl groups (δ 1.2–2.1 ppm) .
Synthesis and Optimization
Hantzsch Multicomponent Reaction
The compound is synthesized via modified Hantzsch reactions, which condense aldehydes, enolizable ketones, and ammonia donors. A representative protocol involves:
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Reacting 3-nitrobenzaldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), 3-methylthiophene-2-carbaldehyde, and malononitrile.
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Using ammonium acetate as a nitrogen source and ethanol-water as a solvent.
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Catalyzing with sodium formate (20 mol%) at room temperature for 2–4 hours .
Table 2: Synthetic Parameters for Hexahydroquinoline Derivatives
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Sodium formate (20 mol%) | 82 | |
| Solvent | Ethanol:H2O (5:1) | — | |
| Reaction Time | 2–4 hours | 75–90 | |
| Temperature | Room temperature | — |
Purification and Characterization
Crude products are purified via recrystallization from ethanol, yielding white crystalline solids. Analytical techniques include:
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Thin-layer chromatography (TLC): Rf = 0.82 (ethyl acetate) .
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High-resolution mass spectrometry (HRMS): [M + Na]+ at m/z 457.1426 (calculated 457.1422) .
Biological Activities and Mechanisms
Anti-Inflammatory Properties
Hexahydroquinoline derivatives inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, reducing prostaglandin and leukotriene synthesis. In LPS-induced 3T3 fibroblasts, analogs decrease reactive oxygen species (ROS) by 40–60% and suppress TGF-β1 levels by 30–50% . The 3-methylthiophene group may enhance membrane permeability, targeting intracellular inflammatory mediators .
Table 3: Biological Activity of Related Compounds
| Compound | Target Pathway | IC50 / Inhibition % | Model System |
|---|---|---|---|
| Hexahydroquinoline-3-carboxylate | TGF-β1 | 35% reduction | 3T3 fibroblasts |
| 1,4-DHP derivatives | Calcium channels | 15–25 μM | Cardiac myocytes |
Comparative Analysis with Structural Analogs
Substituent Effects
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Nitro Group: The 3-nitro substituent on the phenyl ring enhances electron-deficient character, improving binding to enzymatic active sites .
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Thiophene vs. Phenyl: Thiophene-containing derivatives exhibit 20% higher ROS scavenging activity compared to phenyl analogs, likely due to sulfur’s polarizability .
Conformational Flexibility
X-ray crystallography of ethyl 2-amino-4-nitrophenyl-5-oxo-hexahydroquinoline-3-carboxylate reveals a triclinic crystal system (a = 5.9101 Å, b = 10.619 Å, c = 16.466 Å) with intermolecular N–H···O hydrogen bonds stabilizing the lattice . Such interactions may explain the solubility limitations of the title compound in aqueous media.
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